molecular formula C11H9NO B14627706 2-Naphthalenol, 1-(iminomethyl)- CAS No. 55135-69-8

2-Naphthalenol, 1-(iminomethyl)-

Cat. No.: B14627706
CAS No.: 55135-69-8
M. Wt: 171.19 g/mol
InChI Key: ZNULUGOEZRSLQL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Naphthalenol, 1-(iminomethyl)- can be synthesized through several methods. One common approach involves the condensation reaction between 2-naphthol and an appropriate aldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the imine linkage facilitated by the acid catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-Naphthalenol, 1-(iminomethyl)- often involves large-scale condensation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Core Reactivity of the Imine and Hydroxyl Groups

The compound participates in reactions typical of Schiff bases and phenolic compounds, including oxidation, reduction, and substitution.

Oxidation Reactions

The hydroxyl group undergoes oxidation to form quinone derivatives. For example:

  • Reaction with HNO₃ in acidic conditions yields 1,2-naphthoquinone .

  • Electrochemical oxidation on graphite electrodes produces stable quinone methides via an EC (electron transfer followed by chemical reaction) mechanism .

Reagent/ConditionsProductYield/NotesSource
HNO₃ (dilute, acidic medium)1,2-NaphthoquinoneRequires controlled conditions
Electrochemical (graphite)Quinone methide derivativesIrreversible, diffusion-controlled

Reduction Reactions

The imine group (C=N) is reduced to an amine:

  • Catalytic hydrogenation (H₂/Pd-C) converts the imine to 1-(aminomethyl)-2-naphthol .

  • Electrochemical reduction at graphite electrodes proceeds via a two-electron transfer mechanism, forming secondary amines .

MethodProductConditionsSource
H₂/Pd-C (methanol)1-(Aminomethyl)-2-naphtholRoom temperature, 72% yield
Electrochemical (-1.2 V vs. SCE)Secondary aminesIrreversible, EC mechanism

Substitution Reactions

The hydroxyl group participates in electrophilic substitution:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form ethers or esters.

  • Halogenation : Bromination in acetic acid yields 5-bromo-2-naphthol derivatives .

Mannich-Type Reactions

The compound acts as a substrate in modified Mannich reactions (mMr), forming arylidene derivatives or Mannich bases depending on the carbonyl partner :

  • With 1-naphthaldehyde and N-benzylmethylamine, it forms 1-(hydroxy(naphthalen-1-yl)methyl)naphthalen-2-ol (a formal ortho-quinone methide hydrate) .

  • Arylidene derivatives dominate when using electron-deficient aldehydes (e.g., 4-methoxybenzaldehyde) .

AldehydeAmineMajor ProductYieldSource
1-NaphthaldehydeN-Benzylmethylamineortho-Quinone methide hydrate45–95%
4-MethoxybenzaldehydePiperidineArylidene derivative71–84%

Friedel-Crafts Alkylation

In the presence of Lewis acids (e.g., BF₃·Et₂O), the compound undergoes diastereoselective Friedel-Crafts reactions with α-trifluoromethylimines, yielding chiral Betti bases :

  • Products like 1-(1-amino-2,2,2-trifluoroethyl)naphthalen-2-ol are formed in 71–86% yields .

Electrochemical Behavior

Cyclic voltammetry studies reveal irreversible reduction pathways:

  • Diffusion coefficients : Ranged from 1.2×105cm2/s1.2\times 10^{-5}\,\text{cm}^2/\text{s}
    to 2.8×105cm2/s2.8\times 10^{-5}\,\text{cm}^2/\text{s}
    for halogen-substituted derivatives .

  • Electron transfer : Two-electron process confirmed via chronoamperometry and bulk electrolysis .

Comparative Reactivity Insights

The compound’s reactivity differs from structurally similar molecules:

CompoundKey Reactivity DifferenceSource
4-(4-Methylpiperazin-1-yl)-2-naphtholReduced electrophilicity due to methyl group
1-(4-Fluorophenyl)-2-naphtholEnhanced oxidative stability from fluorine

Mechanistic Insights

  • Tautomerism : Keto-enol tautomerism stabilizes intermediates in protic media, influencing reaction pathways .

  • Hydrogen bonding : Intramolecular H-bonding between the hydroxyl and imine groups directs regioselectivity in substitutions .

Scientific Research Applications

Chemical Sensors

2-Naphthalenol, 1-(iminomethyl)- has demonstrated the ability to form stable complexes with various transition metals. This property is particularly useful in the development of chemical sensors. For example, when complexed with copper ions, the compound exhibits fluorescence changes that are significant for analytical applications. This interaction enhances its reactivity and allows for sensitive detection of metal ions in environmental monitoring.

Research indicates that 2-Naphthalenol, 1-(iminomethyl)- acts as a small molecule inhibitor targeting the Replication Protein A (RPA), specifically the RPA70 subunit. This interaction disrupts the binding of RPA to single-stranded DNA, thereby impeding DNA replication processes. Such inhibition has potential implications for cancer therapy, particularly in inducing DNA replication stress in G2-phase cells .

In addition to its role as an inhibitor, the compound exhibits various biological properties:

  • Antiviral Activity : Studies have shown that derivatives of naphthols can possess antiviral properties.
  • Antibacterial and Antifungal Properties : The compound has been evaluated for its efficacy against common pathogens such as Escherichia coli and Candida albicans, showcasing promising results in inhibiting their growth .

Case Study 1: Inhibition of Replication Protein A

A study conducted on the interaction between 2-Naphthalenol, 1-(iminomethyl)- and RPA revealed that this compound effectively inhibits DNA replication by disrupting RPA's function. The implications for cancer therapy are significant, as targeting DNA repair mechanisms can enhance the efficacy of existing treatments.

Case Study 2: Development of Chemical Sensors

Research focused on the fluorescence properties of metal complexes formed with 2-Naphthalenol, 1-(iminomethyl)- demonstrated its potential application in environmental sensors. The sensitivity of these sensors to metal ions was significantly improved through the formation of complexes, indicating a viable path for future sensor technology development.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1-(iminomethyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by generating reactive oxygen species (ROS) and inducing oxidative stress. This can lead to the activation of apoptotic pathways and inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A closely related compound with a hydroxyl group at the 2-position of the naphthalene ring.

    1-Naphthaldehyde: Another related compound with an aldehyde group at the 1-position of the naphthalene ring.

Uniqueness

2-Naphthalenol, 1-(iminomethyl)- is unique due to the presence of both hydroxyl and iminomethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with its individual components.

Properties

CAS No.

55135-69-8

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

1-methanimidoylnaphthalen-2-ol

InChI

InChI=1S/C11H9NO/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,12-13H

InChI Key

ZNULUGOEZRSLQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=N)O

Origin of Product

United States

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